2899-28-9
CAS No.: 2899-28-9
Cat. No.: VC0554935
Molecular Formula:
Molecular Weight: 268.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2899-28-9 |
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Molecular Weight | 268.7 |
Introduction
Chemical Identity and Structure
L-Tryptophan Ethyl Ester Hydrochloride is the hydrochloride salt of the ethyl ester of L-tryptophan, an essential amino acid. The compound features the characteristic indole structure of tryptophan with an ethyl ester modification at the carboxyl group.
Basic Identifiers
The compound is cataloged in chemical databases with the following identifiers:
Parameter | Information |
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Primary CAS Number | 2899-28-7 |
Alternative CAS Reference | 2899-28-9 |
Molecular Formula | C₁₃H₁₆N₂O₂·HCl |
Molecular Weight | 268.74 g/mol |
Reaxys Registry Number | 3738701 |
PubChem Substance ID | 253660192 |
MDL Number | MFCD00038993 |
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature:
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H-Trp-OEt·HCl
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H-TRP-OET HCL
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(S)-2-Amino-3-(3-indolyl)propionic Acid Ethyl Ester Hydrochloride
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L-Tryptophan ethyl ester hydrochloride
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Ethyl L-tryptophanate hydrochloride
Physical and Chemical Properties
L-Tryptophan Ethyl Ester Hydrochloride possesses distinctive physical and chemical characteristics that are fundamental to its applications and handling procedures.
Physical Properties
The compound presents as a crystalline solid with specific physical attributes:
Property | Value |
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Physical State (20°C) | Solid |
Appearance | White to Light yellow to Light red powder or crystal |
Melting Point | 222°C (decomposition) |
Solubility | Soluble in methanol; slightly soluble in DMSO; soluble in water (5 mg/ml) |
Specific Rotation [α]20/D | +10.0 to +13.0 deg (C=1, MeOH) or +10±1° (c=2% in H₂O) |
Chemical Properties
The chemical reactivity profile of L-Tryptophan Ethyl Ester Hydrochloride is characterized by:
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Hygroscopic nature, requiring storage under inert gas conditions
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pKa values: 7.10±0.05 and 10.79±0.02 (H₂O, t=25.0±0.1, I=0.1(NaCl), N₂ atmosphere)
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Chemical stability affected by exposure to moisture and oxidizing conditions
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Retention of chiral properties of the parent amino acid
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Ester functionality susceptible to hydrolysis under basic conditions
Synthesis and Preparation
The preparation of L-Tryptophan Ethyl Ester Hydrochloride typically follows standard esterification procedures for amino acids.
General Synthetic Approach
The compound is commonly synthesized through the following pathway:
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Esterification of L-tryptophan with ethanol under acidic conditions
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Formation of the hydrochloride salt through addition of HCl
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Purification through recrystallization, typically from an alcohol-ether mixture
Applications and Research Utilization
L-Tryptophan Ethyl Ester Hydrochloride serves diverse functions across multiple scientific and medical disciplines.
Pharmaceutical Applications
The compound has demonstrated significant value in pharmaceutical research:
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Precursor in the synthesis of pharmaceuticals targeting mood disorders and sleep regulation
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Utilized in treatments for conditions involving serotonin pathway dysregulation
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Applied in bypass therapy for defective neutral amino acid transport in Hartnup disease, leveraging its enhanced lipid solubility compared to free L-tryptophan
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Potential therapeutic agent for conditions associated with tryptophan deficiency
Neuroscience Research
As a research tool in neuroscience, the compound contributes to:
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Studies investigating serotonin production and metabolism
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Research on neurological conditions related to tryptophan pathway disorders
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Investigations into the blood-brain barrier transport of amino acids and their derivatives
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Exploration of relationships between tryptophan availability and brain function
Biochemical and Analytical Applications
The compound serves important functions in various analytical and biochemical contexts:
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Used in chiroptical sensing of amino acid derivatives through host-guest interactions
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Employed as a reference standard in analytical methods
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Utilized in studies of peptide synthesis and protein structure
Nutritional Science
In nutritional research, the compound has been investigated for:
Research Findings and Significant Studies
Scientific literature reveals several important research findings involving L-Tryptophan Ethyl Ester Hydrochloride.
Clinical Applications
One notable study published in the Journal of Clinical Investigation demonstrated the effectiveness of tryptophan ethyl ester in bypassing defective gastrointestinal neutral amino acid transport in a child with Hartnup disease. The lipid solubility of the ester derivative enabled absorption through alternative transport mechanisms, effectively circumventing the genetic defect .
Chiroptical Sensing Studies
Research published in Molecules (2021) examined the use of L-Tryptophan Ethyl Ester Hydrochloride in chiroptical sensing applications:
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The compound demonstrated significant chiroptical amplification features when interacting with specific macrocyclic hosts
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1H NMR spectroscopy revealed specific binding interactions between the amino acid derivative and macrocyclic hosts
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Computational simulations using DFT methods at the B3LYP/6-311G (d,p) level provided insights into the three-dimensional structure of the host-guest complexes
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The recognition process displayed high stereoselectivity, with distinct responses for L and D enantiomers
Biochemical Impact Studies
Several studies have examined the biochemical effects of L-Tryptophan Ethyl Ester Hydrochloride:
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Research indicated a facilitating effect on brain 5-hydroxytryptamine metabolism
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Studies demonstrated the compound's ability to enhance tryptophan availability in specific tissues
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Investigations showed differential effects compared to free tryptophan in various biological systems
Parameter | Recommendation |
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Temperature | Room temperature (preferably in a cool, dark place, <15°C) |
Atmosphere | Store under inert gas |
Conditions to Avoid | Hygroscopic conditions, moisture exposure |
Container | Airtight, moisture-resistant vessels |
Light Exposure | Minimize; store in amber or opaque containers |
Stability and Shelf Life
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The compound may gradually undergo hydrolysis of the ester group if exposed to moisture
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Decomposition temperature begins around 222°C
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Argon-charged storage containers are recommended for long-term preservation
Supplier | Catalog Number | Purity | Package Size | Storage Recommendations |
---|---|---|---|---|
TCI Chemicals | T2981 | >95.0% (HPLC) | Multiple sizes | Room temperature, dark place, <15°C |
Sigma-Aldrich | 93690 | ≥99.0% (AT) | 5 g | Follow supplier guidelines |
MP Biomedicals | 0210315210 | Not specified | 10 g | Room temperature |
Aladdin Scientific | S161202 | ≥95.0% | Multiple sizes | Argon charged |
Current pricing (as of April 2025) ranges from approximately $56-105 depending on quantity and supplier .
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